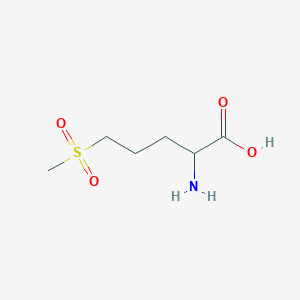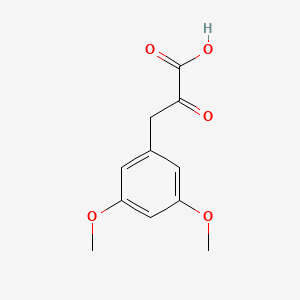
3-(aminomethyl)-1-methyl-1H-pyrazole-4-thioldihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(aminomethyl)-1-methyl-1H-pyrazole-4-thiol dihydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-1-methyl-1H-pyrazole-4-thiol dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole-4-thiol with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-1-methyl-1H-pyrazole-4-thiol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and substituted pyrazoles, depending on the reaction conditions and reagents used.
Scientific Research Applications
3-(aminomethyl)-1-methyl-1H-pyrazole-4-thiol dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-1-methyl-1H-pyrazole-4-thiol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The thiol group plays a crucial role in its reactivity, allowing it to form covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-(aminomethyl)-1-methyl-1H-pyrazole-4-thiol
- 1-methyl-1H-pyrazole-4-thiol
- 3-(aminomethyl)-1H-pyrazole-4-thiol
Uniqueness
3-(aminomethyl)-1-methyl-1H-pyrazole-4-thiol dihydrochloride is unique due to the presence of both an amino and a thiol group, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C5H11Cl2N3S |
|---|---|
Molecular Weight |
216.13 g/mol |
IUPAC Name |
3-(aminomethyl)-1-methylpyrazole-4-thiol;dihydrochloride |
InChI |
InChI=1S/C5H9N3S.2ClH/c1-8-3-5(9)4(2-6)7-8;;/h3,9H,2,6H2,1H3;2*1H |
InChI Key |
OQKUGGYGZZWVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)CN)S.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)ethan-1-amine](/img/structure/B13526129.png)

![[(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13526150.png)
